![molecular formula C24H16N2O4S2 B12935174 2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is a complex organic compound characterized by its unique structure, which includes two amino groups and a tetraoxide functional group attached to a bidibenzo[b,d]thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the tetraoxide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism by which 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide exerts its effects involves interactions with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, while the tetraoxide group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but with different functional groups.
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: Contains bromine atoms instead of amino groups.
5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: Features carboxylic acid groups instead of amino groups.
Uniqueness
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is unique due to its combination of amino and tetraoxide functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C24H16N2O4S2 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
1-(2-amino-5,5-dioxodibenzothiophen-1-yl)-5,5-dioxodibenzothiophen-2-amine |
InChI |
InChI=1S/C24H16N2O4S2/c25-15-9-11-19-21(13-5-1-3-7-17(13)31(19,27)28)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)32(20,29)30/h1-12H,25-26H2 |
Clave InChI |
IBXYIQBWWKNLHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6S5(=O)=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
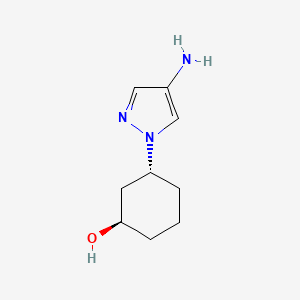

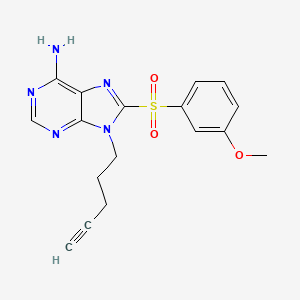

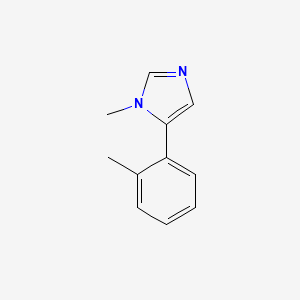

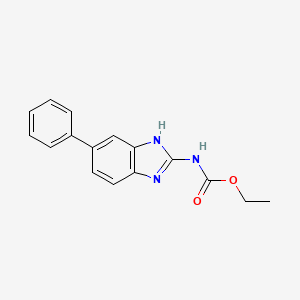


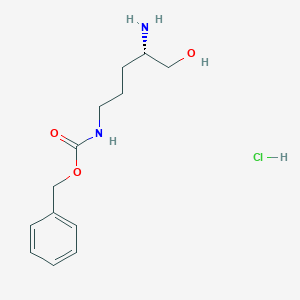
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
